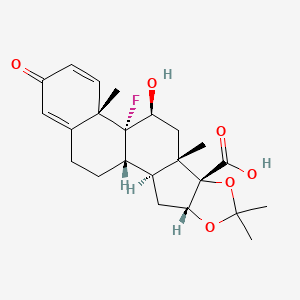
Triamcinolone C17 Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triamcinolone C17 Carboxylic Acid is a degradation product of triamcinolone acetonide, a synthetic corticosteroid used in various medical applications. This compound is formed through oxidative degradation, primarily occurring at the 17-side chain of the corticosteroid molecule . This compound is of interest due to its role in the stability and efficacy of corticosteroid formulations.
准备方法
Synthetic Routes and Reaction Conditions: Triamcinolone C17 Carboxylic Acid is typically formed as a secondary degradation product of triamcinolone acetonide. The degradation process involves the oxidation of triamcinolone acetonide in the presence of molecular oxygen and trace metals . The reaction conditions often include an alkaline environment, which facilitates the formation of the carboxylic acid group at the C17 position .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for improving the stability of triamcinolone acetonide formulations. The addition of stabilizing agents, such as sodium metabisulfite, can help mitigate the degradation process .
化学反应分析
Types of Reactions: Triamcinolone C17 Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation from triamcinolone acetonide.
Reduction: Potential reduction reactions to convert the carboxylic acid back to its aldehyde form.
Substitution: Possible substitution reactions involving the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Molecular oxygen (O2) and trace metals (e.g., iron or copper salts) in an alkaline environment.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of this compound from triamcinolone acetonide.
Reduction: Conversion of the carboxylic acid to the corresponding aldehyde or alcohol.
Substitution: Formation of esters or amides from the carboxylic acid group.
科学研究应用
Dermatological Uses
Triamcinolone C17 Carboxylic Acid is widely used in dermatology for treating various skin conditions:
- Psoriasis : Effective in reducing inflammation and scaling.
- Eczema : Provides relief from itching and redness.
- Contact Dermatitis : Alleviates allergic reactions on the skin.
Case Study : A randomized controlled trial compared the efficacy of triamcinolone acetonide ointment against tacrolimus for treating nodular scabies. Results indicated that triamcinolone provided significant improvement in lesions within two weeks of treatment .
Respiratory Disorders
The compound is also indicated for respiratory conditions:
- Asthma : Administered via inhalation to reduce airway inflammation.
- Allergic Rhinitis : Available as a nasal spray to alleviate symptoms.
Data Table 1: Efficacy in Respiratory Conditions
| Condition | Formulation | Dosage | Efficacy Rate |
|---|---|---|---|
| Asthma | Inhalation aerosol | 440 mcg/day | 75% |
| Allergic Rhinitis | Nasal spray | 200 mcg/day | 80% |
Autoimmune and Inflammatory Diseases
This compound is effective in managing autoimmune disorders:
- Rheumatoid Arthritis : Reduces joint inflammation and pain.
- Lupus : Controls systemic inflammation.
Case Study : A study involving patients with rheumatoid arthritis showed that intra-articular injections of triamcinolone led to a significant reduction in pain scores and improved joint function over six months .
Formulations and Administration Routes
This compound is available in various formulations:
- Topical Creams/Ointments : For localized treatment of skin conditions.
- Injectable Forms : Such as intra-articular injections for joint diseases.
- Inhalation Aerosols : For respiratory applications.
Data Table 2: Formulation Types and Their Applications
| Formulation Type | Application Area |
|---|---|
| Topical Creams/Ointments | Dermatological conditions |
| Injectable Solutions | Autoimmune diseases |
| Inhalation Aerosols | Respiratory disorders |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:
- Absorption : Rapid absorption through various routes; peak plasma concentration achieved within hours post-administration.
- Half-Life : Approximately 88 minutes for intravenous administration, with variations based on formulation .
Despite its efficacy, potential side effects include local irritation, systemic effects such as adrenal suppression, and increased risk of infections with prolonged use.
Research Insights and Future Directions
Recent studies have focused on enhancing the bioavailability and therapeutic index of triamcinolone derivatives through nanoparticulate formulations. These advancements aim to improve drug delivery efficiency, reduce dosing frequency, and minimize side effects .
作用机制
The mechanism of action of triamcinolone C17 Carboxylic Acid is primarily related to its formation as a degradation product. The oxidative degradation of triamcinolone acetonide involves the interaction of molecular oxygen with the 17-side chain, catalyzed by trace metals . This process leads to the formation of the carboxylic acid group at the C17 position, which can further undergo various chemical reactions .
相似化合物的比较
Triamcinolone C17 Carboxylic Acid can be compared with other similar compounds, such as:
Hydrocortisone C17 Carboxylic Acid: Another degradation product formed through similar oxidative processes.
Flurandrenolide C17 Carboxylic Acid: Formed through oxidative degradation of flurandrenolide.
Uniqueness: this compound is unique due to its specific formation pathway from triamcinolone acetonide and its role in the stability of corticosteroid formulations . Understanding its formation and reactions is crucial for improving the efficacy and shelf life of corticosteroid-based pharmaceuticals.
属性
分子式 |
C23H29FO6 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H29FO6/c1-19(2)29-17-10-15-14-6-5-12-9-13(25)7-8-20(12,3)22(14,24)16(26)11-21(15,4)23(17,30-19)18(27)28/h7-9,14-17,26H,5-6,10-11H2,1-4H3,(H,27,28)/t14-,15-,16-,17+,20-,21-,22-,23-/m0/s1 |
InChI 键 |
LIMGICFXHVUYQP-VVIPXABMSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
规范 SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















